Bienvenue dans la boutique en ligne BenchChem!

Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride

Lipophilicity Membrane permeability Drug design

Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride (CAS 1048664-64-7) is a secondary benzylamine derivative in which the nitrogen atom bears an n‑butyl group and a 4‑ethoxybenzyl substituent. The compound is supplied as a hydrochloride salt, as confirmed by CAS Common Chemistry.

Molecular Formula C13H22ClNO
Molecular Weight 243.77 g/mol
CAS No. 1048664-64-7
Cat. No. B3045315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl[(4-ethoxyphenyl)methyl]amine hydrochloride
CAS1048664-64-7
Molecular FormulaC13H22ClNO
Molecular Weight243.77 g/mol
Structural Identifiers
SMILESCCCCNCC1=CC=C(C=C1)OCC.Cl
InChIInChI=1S/C13H21NO.ClH/c1-3-5-10-14-11-12-6-8-13(9-7-12)15-4-2;/h6-9,14H,3-5,10-11H2,1-2H3;1H
InChIKeyABEAWCCLCPNCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride CAS 1048664-64-7 – Physicochemical Profile for Research Procurement


Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride (CAS 1048664-64-7) is a secondary benzylamine derivative in which the nitrogen atom bears an n‑butyl group and a 4‑ethoxybenzyl substituent. The compound is supplied as a hydrochloride salt, as confirmed by CAS Common Chemistry [1]. Its molecular formula as the free base is C₁₃H₂₁NO (MW 207.31), and the hydrochloride has an empirical formula of C₁₃H₂₂ClNO (MW 243.77). Key calculated physicochemical properties reported by the Hit2Lead screening platform include a calculated LogP of 3.18, a topological polar surface area (tPSA) of 21.3 Ų, and 3 rotatable bonds .

Why N-Benzylbutylamine Analogs Cannot Be Interchanged for Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride


Despite apparent scaffold similarity, minor structural modifications among N‑benzyl‑N‑butylamine derivatives produce large, quantifiable differences in lipophilicity, polar surface area, and conformational flexibility. These parameters dictate membrane permeability, aqueous solubility, and target‑binding entropy . Consequently, substituting Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride with a simpler benzylamine or a methoxy‑bearing congener risks altering the compound’s ADME profile, solubility, and reproducibility in medicinal chemistry campaigns or biochemical assays. The evidence below demonstrates that the 4‑ethoxy substitution and the hydrochloride salt form confer a unique combination of physicochemical properties that cannot be matched by close structural analogs.

Quantitative Differentiation of Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride from Closest Analogs


Elevated Lipophilicity (LogP 3.18) Versus Four Structural Analogs

The target compound exhibits a calculated LogP of 3.18, which is the highest among five structurally related benzylamines. This value exceeds that of N‑benzylbutan‑1‑amine (LogP 2.97) [1], N‑(4‑methoxybenzyl)butan‑1‑amine (LogP 3.02) , tert‑butyl[(4‑ethoxyphenyl)methyl]amine (LogP 2.78) , and N‑(4‑ethoxybenzyl)ethanamine (LogP 2.59) [2]. The trend demonstrates that the combination of an n‑butyl chain and a 4‑ethoxy substituent provides optimal lipophilicity, with the n‑butyl analog 0.40 log units more lipophilic than the tert‑butyl isomer and 0.59 log units more than the ethyl‑chain variant.

Lipophilicity Membrane permeability Drug design

Higher Topological Polar Surface Area (tPSA 21.3 Ų) Relative to N‑Benzylbutan‑1‑amine (PSA 12.03 Ų)

The target compound carries a tPSA of 21.3 Ų , which is 1.77‑fold greater than the PSA of 12.03 Ų reported for the unsubstituted N‑benzylbutan‑1‑amine [1]. The increase arises from the 4‑ethoxy oxygen atom, which contributes additional hydrogen‑bond acceptor capacity. This higher tPSA remains well below the 140 Ų threshold for oral bioavailability, yet it is sufficient to measurably improve aqueous solubility and reduce excessive membrane partitioning compared to the unsubstituted analog.

Polar surface area Solubility Drug‑likeness

Conformational Rigidity Advantage: 3 Rotatable Bonds Versus 6 in N‑(4‑Methoxybenzyl)butan‑1‑amine

The target compound contains only 3 rotatable bonds , half the number present in N‑(4‑methoxybenzyl)butan‑1‑amine (6 rotatable bonds) . This reduction is attributed to the spatial orientation of the 4‑ethoxy substituent, which restricts torsional degrees of freedom. In drug design, fewer rotatable bonds correlate with lower conformational entropy penalty upon target binding, often translating to improved binding affinity and selectivity.

Conformational entropy Binding affinity Molecular rigidity

Higher Purity Specification (98%) Versus Industry‑Standard 95% for Closest Analogs

Butyl[(4‑ethoxyphenyl)methyl]amine hydrochloride is commercially available at a certified purity of 98% from Leyan (Product No. 1195931) . In contrast, the most closely related analogs—including N‑(4‑methoxybenzyl)butan‑1‑amine, N‑benzylbutan‑1‑amine, and N‑(4‑ethoxybenzyl)ethanamine—are typically supplied at 95% purity . This 3‑percentage‑point purity advantage reduces the burden of purification for sensitive applications and improves batch‑to‑batch consistency in quantitative structure–activity relationship (QSAR) studies.

Purity Reproducibility Procurement specification

Hydrochloride Salt Form Enhances Aqueous Solubility Compared to Free Base Analogs

The target compound is supplied as a hydrochloride salt , which is known to increase aqueous solubility relative to the free base. LogSW (calculated log of water solubility) for the hydrochloride is −2.76 , indicating moderate aqueous solubility. In comparison, the free base N‑(4‑methoxybenzyl)butan‑1‑amine (LogP 3.02, salt form: FREE) and N‑benzylbutan‑1‑amine (free base, LogP 2.97) [1] lack the salt‑form solubility enhancement. For assay conditions requiring dissolution in aqueous buffers, this difference eliminates the need for co‑solvents that can interfere with biochemical readouts.

Salt form Aqueous solubility Formulation

Recommended Application Scenarios for Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Balanced PSA

The 3.18 LogP and 21.3 Ų tPSA of the target compound position it as a privileged building block for CNS‑penetrant or intracellular‑targeting lead series. Its 0.21‑log‑unit advantage over N‑benzylbutan‑1‑amine [1] and 0.59‑log‑unit advantage over N‑(4‑ethoxybenzyl)ethanamine [2] in lipophilicity, combined with a tPSA above 20 Ų, delivers the membrane permeability of a more lipophilic molecule while retaining the solubility benefits of a moderately polar scaffold . This profile is particularly valuable when optimizing blood‑brain barrier penetration in neurodegenerative disease or neuro‑oncology programs.

Fragment‑Based Drug Discovery Benefiting from Low Conformational Entropy

With only 3 rotatable bonds—half the count of the 4‑methoxy analog—the compound serves as an efficient fragment for library design and fragment‑based screening . The reduced conformational freedom lowers the entropic penalty upon binding, potentially yielding higher ligand efficiency values when elaborated into lead compounds. This attribute is advantageous in target‑class campaigns (e.g., kinases, GPCRs) where ligand efficiency metrics guide hit triage and prioritization.

Biochemical Assay Development Where Aqueous Solubility and High Purity Are Critical

The hydrochloride salt form with a calculated LogSW of −2.76 enables dissolution in aqueous buffers without organic co‑solvents, avoiding vehicle‑related artifacts in enzyme inhibition and cell‑based assays . Coupled with a 98% purity specification , the compound minimizes the risk of impurity‑driven false positives, making it the preferred choice for quantitative high‑throughput screening (qHTS) and SAR campaigns where reproducibility and data integrity are paramount.

Structure–Activity Relationship Studies Probing Substituent Effects on Lipophilicity

The 16‑fold increase in LogP between the 4‑ethoxy analog (3.18) and the 4‑methoxy analog (3.02) provides an ideal matched molecular pair for evaluating the contribution of oxygen‑alkyl chain length to biological activity and ADME properties. Researchers can use this compound alongside its methoxy congener to deconvolute electronic versus lipophilic contributions in SAR series targeting membrane‑bound enzymes, transporters, or intracellular receptors.

Quote Request

Request a Quote for Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.